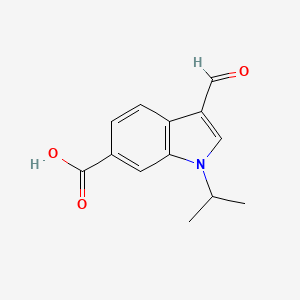
3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a formyl group at the third position, an isopropyl group at the first position, and a carboxylic acid group at the sixth position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the formylation of 1-(propan-2-yl)-1H-indole-6-carboxylic acid using formylating agents such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions, with the formyl group being introduced at the third position of the indole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions:
Oxidation: The formyl group in 3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Carboxy-1-(propan-2-yl)-1H-indole-6-carboxylic acid.
Reduction: 3-Hydroxymethyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
Chemistry: 3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its indole structure is known to interact with various biological targets, making it a valuable compound for drug discovery.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to modulate biological pathways and its potential as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it a versatile compound for various industrial applications.
作用机制
The mechanism of action of 3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets in biological systems. The formyl group and the indole ring play crucial roles in binding to enzymes, receptors, or other proteins, modulating their activity. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
相似化合物的比较
3-Formyl-1H-indole-2-carboxylic acid: Similar structure but lacks the isopropyl group.
3-Formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid: Contains additional methoxy groups.
3-Formyl-1-(3-hydroxypropyl)-1H-indole-6-carboxylic acid: Contains a hydroxypropyl group instead of an isopropyl group.
Uniqueness: 3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid is unique due to the presence of the isopropyl group at the first position of the indole ring. This structural feature may influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
3-formyl-1-propan-2-ylindole-6-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-8(2)14-6-10(7-15)11-4-3-9(13(16)17)5-12(11)14/h3-8H,1-2H3,(H,16,17) |
InChI 键 |
WEDVCPMQZSQERW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C2=C1C=C(C=C2)C(=O)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


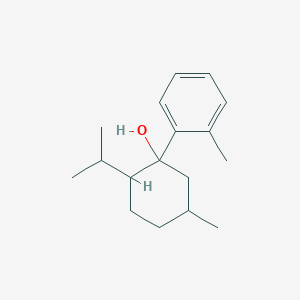
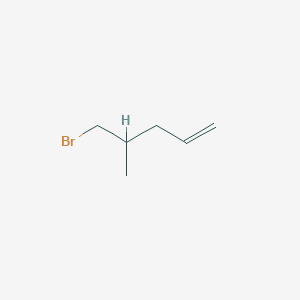
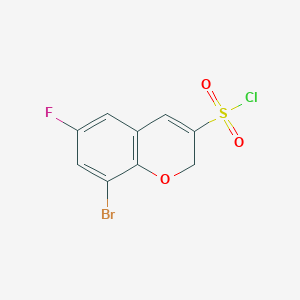
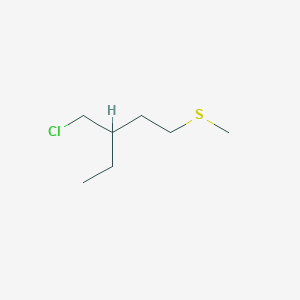
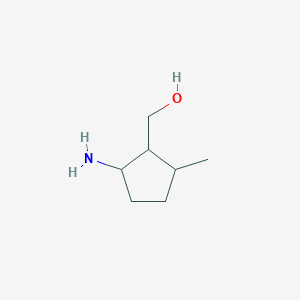
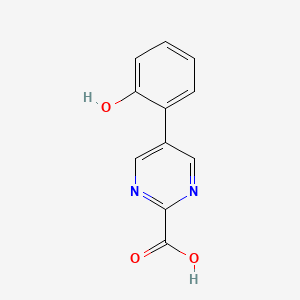
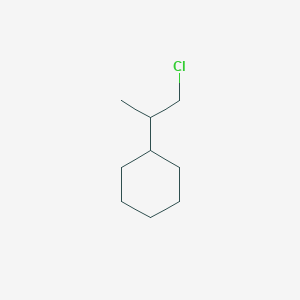

![1-[(5-Nitrothien-2-YL)carbonyl]piperazine](/img/structure/B13183341.png)

![Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183344.png)

![(Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13183348.png)
![1-[1-(Aminomethyl)cyclopentyl]-3-methylcyclobutan-1-ol](/img/structure/B13183356.png)
